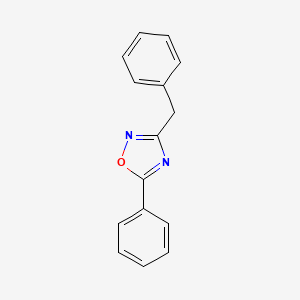

3-Benzyl-5-phenyl-1,2,4-oxadiazole

描述

属性

分子式 |

C15H12N2O |

|---|---|

分子量 |

236.27 g/mol |

IUPAC 名称 |

3-benzyl-5-phenyl-1,2,4-oxadiazole |

InChI |

InChI=1S/C15H12N2O/c1-3-7-12(8-4-1)11-14-16-15(18-17-14)13-9-5-2-6-10-13/h1-10H,11H2 |

InChI 键 |

GZXCYMXIIYLORJ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)CC2=NOC(=N2)C3=CC=CC=C3 |

产品来源 |

United States |

科学研究应用

Medicinal Chemistry and Anticancer Activity

The 1,2,4-oxadiazole scaffold has gained attention for its bioisosteric properties and broad therapeutic potential. Research indicates that derivatives of 3-benzyl-5-phenyl-1,2,4-oxadiazole exhibit significant anticancer activities against various cancer cell lines.

Case Studies and Findings

- Mironov et al. synthesized derivatives of Lambertianic acid incorporating substituted 1,2,4-oxadiazoles. Their findings showed that certain derivatives exhibited greater cytotoxicity than doxorubicin against leukemia cell lines (CEM-13 and U-937) with sub-micromolar GI50 values .

| Compound | Cancer Cell Line | GI50 (µM) |

|---|---|---|

| 5a | CEM-13 | <0.5 |

| 5b | U-937 | <0.5 |

- Kucukoglu et al. evaluated Schiff bases fused with 1,2,4-oxadiazoles against eight cancer cell lines. Some compounds demonstrated higher potency than 5-fluorouracil, a standard chemotherapeutic agent .

Antimicrobial Properties

The antimicrobial potential of this compound derivatives has also been investigated. Studies have shown promising results against various bacterial and fungal strains.

Research Insights

- Compounds derived from the oxadiazole scaffold have been reported to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated effectiveness comparable to standard antibiotics .

Anti-Diabetic Applications

Recent studies have explored the anti-diabetic properties of oxadiazole derivatives. The ability to lower glucose levels in diabetic models highlights their therapeutic potential.

Experimental Evidence

In a study involving genetically modified Drosophila melanogaster, specific oxadiazole derivatives were shown to significantly reduce glucose levels, indicating their potential as anti-diabetic agents .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity.

Key Findings

SAR studies have indicated that modifications in the substituents at the benzyl and phenyl positions can enhance the efficacy of these compounds against various diseases. For example:

相似化合物的比较

Anticancer Activity

- 5-Substituted Oxadiazole Ribose Derivatives : Compounds with 5-substituted-1,2,4-oxadiazole frameworks fused to ribose showed enhanced anticancer activity. For example, compound 8 (Table 1) exhibited a GI50 of 4.5 µM against WiDr colon cancer cells. The para-electron-withdrawing group (EWG) on the aromatic ring was critical for potency .

- No direct anticancer data are available, but structural analogs suggest substituent positioning significantly impacts activity.

Anti-inflammatory Activity

- 5-Methyl-3-phenyl-1,2,4-oxadiazole: Demonstrated anti-inflammatory effects comparable to phenylbutazone, a non-steroidal anti-inflammatory drug (NSAID). The methyl group at position 5 and phenyl at position 3 create a balanced hydrophobic profile for cyclooxygenase (COX) inhibition .

- However, increased lipophilicity could improve membrane permeability.

HIF-1 Inhibition

- 3-Aryl-5-pyrazol-1,2,4-oxadiazoles : Para-chloro substitution on the aryl ring (e.g., compound 11m ) yielded potent HIF-1 inhibition (IC50 = 0.35 µM). Halogen atoms enhance binding via hydrophobic and electrostatic interactions .

- 3-Benzyl-5-phenyl Analogs : The absence of electronegative substituents like chlorine may limit HIF-1 inhibitory activity, though benzyl’s aromatic π-system could facilitate alternative binding modes.

Structural and Conformational Analysis

Crystal Packing and Hydrogen Bonding

- 5-(Benzotriazolylmethyl)-3-phenyl-1,2,4-oxadiazole : X-ray studies revealed a dihedral angle of 80.2° between the oxadiazole and benzotriazole rings. Weak C–H⋯N hydrogen bonds stabilize a 2D sheet structure .

Electronic Effects

- 5-Bromo-3-phenyl-1,2,4-oxadiazole : The bromine atom increases electrophilicity at position 5, enhancing reactivity in nucleophilic substitutions .

- 3-Benzyl Substitution : The benzyl group’s electron-donating nature may deactivate the oxadiazole ring, reducing susceptibility to electrophilic attack but improving metabolic stability.

Physicochemical Properties

*LogP values estimated using substituent contribution methods.

准备方法

Reaction of N-Acylbenzotriazoles with Amidoximes

A highly efficient method involves the condensation of N-acylbenzotriazoles with amidoximes under mild conditions. In a landmark study, 3-benzyl-5-phenyl-1,2,4-oxadiazole (13d) was synthesized in 74% yield by reacting N-(benzyloxycarbonyl)benzotriazole with phenylamidoxime in dichloromethane at room temperature. The reaction proceeds via nucleophilic attack of the amidoxime oxygen on the acylated benzotriazole, followed by cyclodehydration (Scheme 1).

Scheme 1:

Key advantages include:

Optimization of Solvent and Stoichiometry

Yield improvements to 82% were achieved using a 1:1.2 molar ratio of acylbenzotriazole to amidoxime in tetrahydrofuran (THF) with catalytic triethylamine. Polar aprotic solvents (e.g., DMF) reduced selectivity due to competing side reactions.

Amidoxime Fusion with Trichloroacetic Anhydride

Trichloromethyl Intermediate Formation

Patent literature describes a two-step approach leveraging trichloroacetic anhydride (TCAA) as a cyclizing agent:

-

Fusion of benzylamidoxime with TCAA at 110–140°C forms 3-benzyl-5-trichloromethyl-1,2,4-oxadiazole .

-

Nucleophilic displacement of the trichloromethyl group with phenylamine yields the target compound (Scheme 2).

Scheme 2:

Reaction Conditions and Yield

-

Step 1: Heating at 130°C for 3 hours afforded the trichloromethyl intermediate in 68% yield .

-

Step 2: Aminolysis with phenylamine in methanol at 60°C for 2 hours provided the final product in 55% yield .

Cyclocondensation of Hydroxamyl Halides with Nitriles

General Methodology

A patent-based strategy involves reacting benzylhydroxamyl chloride with phenylacetonitrile in chloroform at 80°C. The reaction proceeds via HCl elimination, forming the oxadiazole ring (Scheme 3).

Scheme 3:

Limitations and Modifications

-

Low yields (30–40%) due to competing hydrolysis of the nitrile.

-

Solvent optimization : Replacing chloroform with toluene improved yields to 48% .

Analytical Characterization

Spectroscopic Data

常见问题

Basic Research Questions

Q. How can 3-Benzyl-5-phenyl-1,2,4-oxadiazole be synthesized, and what methods are used to confirm its crystal structure?

- Methodology : The synthesis typically involves nucleophilic substitution reactions. For example, 3-phenyl-5-chloromethyl-1,2,4-oxadiazole can react with benzotriazole derivatives in acetonitrile under reflux with potassium carbonate as a base, followed by recrystallization from ethyl acetate or ethanol for purification .

- Structural Confirmation : Single-crystal X-ray diffraction (SC-XRD) is employed using diffractometers like Bruker SMART. Data refinement is performed using SHELX programs (e.g., SHELXL for refinement and SHELXS for structure solution). Hydrogen bonding and intermolecular interactions are analyzed using ORTEP-3 for visualization .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

- Key Techniques :

- NMR : To confirm substituent positions and purity.

- IR Spectroscopy : Identifies functional groups (e.g., oxadiazole ring vibrations at ~950–1000 cm⁻¹).

- UV-Vis : Monitors electronic transitions in hydrazone derivatives during rearrangement studies .

Advanced Research Questions

Q. How do reaction conditions influence the isomerization and rearrangement pathways of this compound derivatives?

- Kinetic Analysis : Conduct pH-dependent studies in mixed solvents (e.g., dioxane/water) to distinguish between uncatalyzed and base-catalyzed pathways. Measure rate constants at varying pS+ (solvent-specific proton concentration) to identify transition states .

- Computational Validation : Use density functional theory (DFT) to model energy barriers for Z/E isomerization and triazole formation. Compare computed activation energies with experimental kinetic data .

Q. What strategies resolve contradictions in catalytic mechanisms for oxadiazole rearrangements?

- Case Study : For hydrazone derivatives, conflicting reports on acid vs. base catalysis can be addressed by:

Controlled Protonation : Use buffer systems to isolate specific protonation states.

Isotopic Labeling : Track proton transfer via deuterated solvents or substrates.

Competition Experiments : Introduce competing nucleophiles to identify dominant pathways .

Q. How can molecular docking studies optimize this compound derivatives for biological targets (e.g., HIF-1 inhibitors)?

- Workflow :

Ligand Preparation : Generate 3D conformers of derivatives using software like OpenBabel.

Target Selection : Retrieve HIF-1α structures from the PDB (e.g., 1H2A).

Docking Simulations : Use AutoDock Vina to assess binding affinities. Focus on substituent effects (e.g., para-Cl benzyl groups enhance hydrophobic interactions) .

- Validation : Compare docking scores with in vitro IC₅₀ values (e.g., compound 11m: IC₅₀ = 0.35 μM) to validate predictive models .

Data Contradiction Analysis

Q. Why do crystallographic studies report varying dihedral angles between oxadiazole and substituent rings?

- Root Cause : Differences in intermolecular interactions (e.g., C–H⋯N hydrogen bonds vs. π-stacking) can induce conformational flexibility. For example, dihedral angles between oxadiazole and benzotriazole groups range from 80.2° to near-planar geometries depending on crystal packing .

- Resolution : Perform temperature-dependent crystallography or molecular dynamics simulations to assess torsional flexibility .

Experimental Design Considerations

Q. How to design a SAR study for this compound-based HIF-1 inhibitors?

- Key Variables :

- Linker Modifications : Replace benzyl with pyrazole or thioether groups to alter steric and electronic profiles.

- Substituent Screening : Test electron-withdrawing (e.g., -NO₂) vs. donating (e.g., -OCH₃) groups on phenyl rings.

- Assays : Use hypoxia-induced luciferase reporter systems in SKOV3 cells. Quantify HIF-1α protein suppression via Western blot .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。